molecular formula C10H21BrO B14560223 4-(2-Bromoethoxy)octane CAS No. 61853-34-7

4-(2-Bromoethoxy)octane

Cat. No.: B14560223
CAS No.: 61853-34-7
M. Wt: 237.18 g/mol
InChI Key: GNWOYMBDBJGODP-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)octane is an alkyl bromide derivative featuring a bromoethoxy substituent at the fourth carbon of an octane backbone. Bromoethoxy groups are critical in organic synthesis due to their reactivity in nucleophilic substitution reactions, enabling the formation of ethers, esters, or complex heterocycles.

Properties

CAS No.

61853-34-7

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

4-(2-bromoethoxy)octane

InChI

InChI=1S/C10H21BrO/c1-3-5-7-10(6-4-2)12-9-8-11/h10H,3-9H2,1-2H3

InChI Key

GNWOYMBDBJGODP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)OCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethoxy)octane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. Specifically, 1-bromoethane reacts with octanol in the presence of a strong base, such as sodium hydride, to form this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethoxy)octane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding ethers or alcohols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of ethers or alcohols.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones or carboxylic acids.

Scientific Research Applications

4-(2-Bromoethoxy)octane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)octane involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in elimination reactions, where the bromo group is removed, leading to the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(2-bromoethoxy)octane with analogous brominated compounds in terms of structure, reactivity, and applications.

4-(2-Bromoethoxy)-2-hydroxybenzaldehyde (C₉H₉BrO₃)

  • Structural Features :
    • Bond lengths: C1–Br1 = 1.951(4) Å; C7–O2 = 1.224(4) Å.
    • Angles: O2–C7–C6 = 124.6(3)°, larger than C5–C6–C7 (121.0(3)°).
    • Intramolecular hydrogen bonding: O3–H3⋯O2 (distance = 2.611 Å, angle = 147°) .
  • Reactivity: The bromoethoxy group facilitates reactions with amines (e.g., trimethylamine) and metal cations, making it valuable for synthesizing nonlinear optical materials .
  • Comparison :
    • Unlike this compound, this compound includes an aromatic aldehyde moiety, enhancing its hydrogen-bonding capacity. Its crystal structure exhibits fewer hydrogen bonds than 4-hydroxy-3-methoxybenzaldehyde, which forms extensive intermolecular hydrogen networks .

((2-Bromoethoxy)methyl)benzene

  • Role in Synthesis :
    • Key intermediate in synthesizing umeclidinium bromide, a bronchodilator for COPD treatment .
    • Reacts with 1-azabicyclo[2.2.2]octane derivatives to form quaternary ammonium salts via nucleophilic substitution .

2-Bromo-4′-methoxyacetophenone (C₁₀H₁₁BrO₂)

  • Applications :
    • Used as a laboratory chemical and industrial intermediate under controlled conditions .
  • Physicochemical Properties :
    • Higher molecular weight (257.08 g/mol) and aromaticity compared to aliphatic this compound, influencing solubility and melting points .

Ethyl 2-(4-bromophenyl)-2-oxoacetate (C₁₀H₉BrO₃)

  • Structure : Combines bromophenyl and ester functionalities.
  • Reactivity : The α-keto ester group enables participation in condensation reactions, unlike the simpler bromoethoxy group in this compound .

Tabulated Comparison of Key Compounds

Compound Molecular Formula Key Functional Groups Applications Notable Features
This compound C₁₀H₂₁BrO Bromoethoxy, aliphatic chain Hypothetical: Surfactants, synthesis Linear alkyl chain, high hydrophobicity
4-(2-Bromoethoxy)-2-hydroxybenzaldehyde C₉H₉BrO₃ Bromoethoxy, aldehyde, hydroxyl Nonlinear optical materials Intramolecular H-bonding, aromaticity
((2-Bromoethoxy)methyl)benzene C₉H₁₁BrO Bromoethoxy, benzyl Pharmaceutical intermediate Steric hindrance, quaternary salt formation
2-Bromo-4′-methoxyacetophenone C₁₀H₁₁BrO₂ Bromo, methoxy, ketone Lab/industrial intermediate Aromatic ketone, controlled reactivity

Research Findings and Trends

  • Hydrogen Bonding vs. Reactivity : Compounds like 4-(2-bromoethoxy)-2-hydroxybenzaldehyde prioritize hydrogen bonding for crystal packing , whereas aliphatic bromoethoxy derivatives (e.g., this compound) may prioritize alkyl chain interactions.
  • Pharmaceutical Utility : Bromoethoxy groups are pivotal in drug synthesis, as seen in umeclidinium bromide, where the group enables quaternary ammonium salt formation critical for bronchodilator activity .
  • Thermodynamic Properties : Octane isomers’ entropy and acentric factors correlate strongly with topological indices (e.g., M1, F), suggesting predictive models could apply to this compound derivatives .

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